Ethyl 90/40751528

Description

Ethyl acrylate (CAS 140-88-5), a key ethyl ester of acrylic acid, is widely utilized in polymerization and organic synthesis. Its reactivity under specific conditions, such as hydroformylation at 90°C, has been extensively studied . This reaction produces linear aldehydes, as evidenced by $^{1}\text{H}$ NMR spectra showing distinct methylene signals at 2.4–2.7 ppm and 1.5–1.8 ppm, confirming regioselectivity . Ethyl acrylate’s applications span adhesives, coatings, and biomedical materials due to its copolymerization versatility and moderate solubility in organic solvents.

Properties

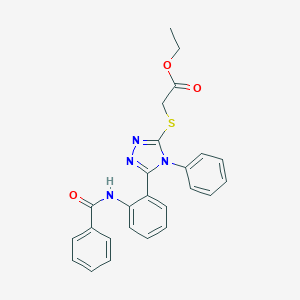

Molecular Formula |

C25H22N4O3S |

|---|---|

Molecular Weight |

458.5g/mol |

IUPAC Name |

ethyl 2-[[5-(2-benzamidophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C25H22N4O3S/c1-2-32-22(30)17-33-25-28-27-23(29(25)19-13-7-4-8-14-19)20-15-9-10-16-21(20)26-24(31)18-11-5-3-6-12-18/h3-16H,2,17H2,1H3,(H,26,31) |

InChI Key |

MYOUTUMRLYZLGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Biginelli Reaction for Tetrahydropyrimidine Derivatives

Ethyl acetoacetate participates in multicomponent Biginelli reactions under acidic conditions:

-

Reactants : Ethyl acetoacetate, 2,4-dimethoxybenzaldehyde, urea.

-

Catalyst : p-Toluenesulfonic acid (PTSA, 33 mol%).

-

Conditions : Reflux in ethanol.

-

Outcome : Competitive formation of two products:

Reaction Pathway :

-

Aldol Condensation : Ethyl acetoacetate and aldehyde form a γ,δ-unsaturated dicarbonyl intermediate.

-

Biginelli Cyclization : Urea incorporation yields the tetrahydropyrimidine core.

Comparative Yields :

| Compound | Yield | Role |

|---|---|---|

| 1 | 15.6% | Expected product |

| 2 | 28.6% | Side product |

Hydrolysis and Stability Under Basic Conditions

While ethyl acetate’s hydrolysis is well-documented, ethyl acetoacetate derivatives exhibit distinct reactivity:

-

Base-Induced Degradation : Strong bases (e.g., NaOH) cleave esters to carboxylates. For ethyl acetoacetate, this can lead to decarboxylation under harsh conditions .

-

Equilibrium Dynamics : Hydrolysis is reversible and influenced by pH, temperature, and solvent polarity.

Thermodynamic Properties (Ethyl Acetate Reference) :

| Property | Value |

|---|---|

| Enthalpy of Vaporization | 31.94 kJ/mol |

| Critical Temperature | 523.2 K |

| Vapor Pressure Equation |

Catalytic Behavior in Cyclocondensation Reactions

Ethyl acetoacetate’s α,β-dicarbonyl structure enables diverse cyclization pathways:

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Ethyl Acrylate vs. Similar Esters

| Compound | Molecular Weight | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|

| Ethyl acrylate | 100.12 | 99 | 1.5 g/L |

| Fish oil ethyl ester | ~316 | 340 | Insoluble |

| Ethyl (4-fluorophenyl)acetate | 175.23 | 245 | 0.618 mg/mL |

Table 2: Retention Factors ($R_f$) of Ethyl Acetate-Extracted Compounds

| Compound | $R_f$ Value | Source |

|---|---|---|

| Gallic acid | 0.12 | |

| Caffeine | 0.94 | |

| Quercetin | 0.56 |

Research Findings

- Reactivity : Ethyl acrylate’s hydroformylation at 90°C yields >95% linear aldehydes, whereas branched isomers dominate in similar acrylates like methyl acrylate .

- Bioactivity : Ethyl acetate extracts from Paenibacillus polymyxa contain cyclodipeptides (e.g., cyclo(L-Pro-L-Val)), absent in ethyl acrylate, demonstrating divergent biological roles .

- Safety : Ethyl acrylate’s acute toxicity (LD₅₀: 460 mg/kg, oral rat) exceeds FOEE’s (LD₅₀: >2000 mg/kg), necessitating stricter handling protocols .

Q & A

How should a research question on Ethyl 90/40751528 be formulated to ensure scientific rigor?

A robust research question must isolate key variables (e.g., concentration, reaction kinetics) and align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Q. What experimental design considerations are critical for studying this compound's kinetic properties?

Use factorial designs to isolate variables (e.g., substrate concentration, enzyme activity). For instance:

| Treatment No. | DHA/EPA (mM) | Ethyl Acetate (mM) | Reaction Rate (μmol/min⁻¹/U⁻¹) |

|---|---|---|---|

| 1 | 40 (-2) | 220 (0) | 0.0168 ± 0.0001 |

| 10 | 400 (2) | 400 (2) | 0.0816 ± 0.0027 |

| Source: Adapted from kinetic study data | |||

| Include controls, replicate trials, and validate instrument calibration to minimize bias . |

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

Document all steps in the "Experimental" section, including:

- Reagent sources (e.g., Novozym® 435 batch numbers).

- Spectroscopic characterization (e.g., NMR, HPLC purity >95%).

- Environmental conditions (pH, temperature).

Supplemental materials should provide raw datasets and code for statistical analysis .

Advanced Research Questions

Q. How should contradictory data on this compound's catalytic efficiency be resolved?

Apply the "Top10" method: average the most precise 10% of estimates (based on standard errors) to mitigate publication bias. For example:

Q. What statistical approaches optimize analysis of this compound's dose-response relationships?

Use nonlinear regression (e.g., Michaelis-Menten kinetics) to model saturation effects. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For heterogeneous datasets, apply meta-regression to account for covariates like solvent polarity or enzyme lot variability .

Q. How can ethical challenges in sharing proprietary this compound data be addressed?

Q. What strategies validate novel synthesis pathways for this compound against existing literature?

- Cross-validate spectral data (¹H NMR, FT-IR) with published benchmarks.

- Conduct comparative kinetics (e.g., turnover number vs. prior studies).

- Use sensitivity analysis to quantify the impact of unmeasured confounders (e.g., trace impurities) .

Methodological Best Practices

- Data Collection : Prioritize primary sources (peer-reviewed journals) over grey literature. Use tools like SciFinder or Reaxys for chemical data .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for human/animal studies and Data Privacy Act guidelines for sensitive data .

- Peer Review : Pre-submit manuscripts to preprint servers for community feedback to identify methodological flaws early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.